Tert-butyl 5-amino-2-bromobenzoate
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-bromobenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3 |
InChI Key |
LZUIXTILDJMTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Tert Butyl 5 Amino 2 Bromobenzoate
Reactivity at the Amino Group
The aniline-type amino group (-NH2) is a potent nucleophile and a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. ncert.nic.inlkouniv.ac.in Its reactivity can be harnessed for various derivatizations or temporarily moderated through protection strategies to allow for selective reactions elsewhere on the molecule.
The primary amino group of tert-butyl 5-amino-2-bromobenzoate readily participates in amide bond formation when reacted with activated carboxylic acids or their derivatives. ncert.nic.in This transformation is fundamental in medicinal chemistry for linking molecular fragments. Due to the electron-withdrawing nature of the aromatic ring, the nucleophilicity of the amino group is somewhat attenuated compared to aliphatic amines, occasionally necessitating specific coupling reagents for efficient reaction, especially with unreactive carboxylic acids. nih.gov
Commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid component, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. A widely used protocol involves reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) and a base like 4-Dimethylaminopyridine (DMAP). nih.gov This method is effective for coupling with electron-deficient anilines, ensuring good yields of the corresponding amide derivative. nih.gov
Table 1: Representative Conditions for Amide Coupling with this compound This table presents a typical reaction setup for amide bond formation based on established protocols for aniline (B41778) derivatives. nih.gov
| Reagent/Parameter | Condition | Purpose |
| Carboxylic Acid | 1.0 - 1.2 equiv. | Acylating agent |
| Coupling Reagent (EDC) | 1.0 - 1.5 equiv. | Activates the carboxylic acid |
| Additive (HOBt) | 0.1 - 1.0 equiv. | Suppresses side reactions and improves efficiency |
| Base/Catalyst (DMAP) | 1.0 equiv. | Acts as an acyl transfer agent |
| Solvent | Acetonitrile (CH3CN) or Dichloromethane (B109758) (CH2Cl2) | Reaction medium |
| Temperature | Room Temperature | Standard reaction condition |
| Typical Yield | 70-95% | Varies with substrate |
Direct acylation of the amino group can be achieved by reacting this compound with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. ncert.nic.in This reaction is often used to install a protecting group, which moderates the high reactivity of the amino group during subsequent reactions, such as electrophilic substitution on the aromatic ring. youtube.com
Furthermore, the amino group can be readily converted into a carbamate. This is a crucial transformation for installing protecting groups like the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups. The reaction typically involves treating the amine with an appropriate reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O for Boc protection or benzyl (B1604629) chloroformate for Cbz protection. Carbamates can also be formed by trapping in-situ generated isocyanates with alcohols. organic-chemistry.orgorganic-chemistry.org
The amino group is a powerful activating group that directs electrophiles to the ortho and para positions of the benzene (B151609) ring. lkouniv.ac.in In this compound, the positions ortho to the amino group are C4 and C6, while the para position is occupied by the bromo substituent. The tert-butyl ester group is a meta-director, and the bromo group is a deactivating ortho-, para-director. The directing effects are therefore:
-NH₂ group: Strongly activating, directs to C4 and C6.
-Br group: Deactivating, directs to C4 and C6.
-COOtBu group: Deactivating, directs to C5 (which is already substituted).
Given that the amino group is the most powerful activating director, electrophilic substitution is strongly favored at the positions ortho to it (C4 and C6). quizlet.com Due to the high reactivity conferred by the amino group, reactions with electrophiles like bromine water can lead to polysubstitution. sarthaks.com To achieve selective monosubstitution, it is often necessary to first protect the amino group via acylation (e.g., forming an acetamide). This acetylamino group is less activating, allowing for more controlled reactions before being hydrolyzed back to the amine. youtube.com
Reactivity of the Bromo Substituent
The bromine atom at the C2 position is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions, most notably via palladium-catalyzed cross-coupling.
The carbon-bromine (C-Br) bond is susceptible to cleavage and substitution through various transition-metal-catalyzed processes. This allows for the bromine to be replaced by a wide array of functional groups. Beyond the cross-coupling reactions discussed below, the bromo substituent can participate in other transformations such as cyanation, carbonylation, or C-S bond formation under specific catalytic conditions. wikipedia.org
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the aryl bromide portion of the molecule.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing complex biaryl structures. harvard.edu
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound This table outlines a general protocol for the Suzuki coupling of aryl bromides. tcichemicals.comharvard.edu
| Reagent/Parameter | Condition | Purpose |
| Boronic Acid/Ester | 1.1 - 1.5 equiv. | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction to completion |
| Typical Yield | 75-98% | Varies with substrates and conditions |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This allows the bromo substituent of this compound to be replaced with a primary or secondary amine, providing access to complex diarylamines or N-aryl heterocyclic structures. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating various functional groups. libretexts.orgmit.edu
Table 3: Typical Conditions for Buchwald-Hartwig Amination of this compound This table outlines a general protocol for the Buchwald-Hartwig amination of aryl bromides. wikipedia.orglibretexts.org
| Reagent/Parameter | Condition | Purpose |
| Amine | 1.1 - 1.5 equiv. | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Palladium source for the active catalyst |
| Ligand | XPhos, RuPhos, BINAP, dppf etc. | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | Anhydrous reaction medium |
| Temperature | 80-110 °C | To drive the reaction to completion |
| Typical Yield | 70-95% | Varies with substrates and conditions |
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a pivotal reaction for the functionalization of aryl halides. wikipedia.org In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to form a highly reactive organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce new functional groups onto the aromatic ring.
The efficiency of metal-halogen exchange can be influenced by the choice of organometallic reagent and reaction conditions. For instance, the use of n-butyllithium (n-BuLi) is a common strategy for bromine-lithium exchange. researchgate.net The resulting aryllithium species is a potent nucleophile, ready to react with a wide array of electrophiles. The rate of exchange generally follows the trend of I > Br > Cl, making the bromo-substituted compound a suitable substrate. wikipedia.org
Studies on similar bromo-substituted aromatic compounds have demonstrated the utility of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), for metal-halogen exchange. This approach can offer advantages in terms of functional group tolerance. wikipedia.org The combination of i-PrMgCl and n-BuLi has also been explored to facilitate the exchange on substrates bearing acidic protons, where i-PrMgCl acts as a base to deprotonate the acidic group prior to the n-BuLi mediated halogen exchange. nih.gov
The table below summarizes typical conditions for metal-halogen exchange reactions on bromo-aromatic compounds, which can be conceptually applied to this compound.
| Entry | Metalating Reagent | Reaction Conditions | Product |
| 1 | n-BuLi | THF, -78 °C | Aryllithium intermediate |
| 2 | i-PrMgCl | THF, rt | Arylmagnesium intermediate |
| 3 | i-PrMgCl, then n-BuLi | THF, 0 °C to -20 °C | Functionalized aryl product |
Reactivity of the Ester Group
The tert-butyl ester group in this compound presents its own set of reactive possibilities, primarily centered around transesterification, deesterification, and hydrolysis.
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. This reaction is valuable for modifying the ester group to suit the needs of a particular synthetic route. Various catalysts, including lanthanum(III) complexes, have been shown to be effective for the transesterification of tert-butyl esters. researchgate.net
Selective deesterification, or cleavage of the ester group, is a crucial step in many synthetic sequences. The tert-butyl group is known to be acid-labile, and its removal can often be achieved under acidic conditions. However, for substrates containing other acid-sensitive functional groups, selective methods are required. The use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.netnih.gov
The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be accomplished under various conditions. While acidic hydrolysis is common, basic conditions can also be employed, although the reactivity can be dependent on other substituents present on the molecule. researchgate.net The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of tert-butanol.
The choice of reagents for ester cleavage is critical to avoid unwanted side reactions. For instance, in the presence of a base-sensitive functional group, acidic deprotection would be preferred. Conversely, if the molecule contains acid-sensitive groups, a milder, non-acidic method would be necessary.
Cascade and Tandem Reactions Utilizing Multiple Reactive Sites
The presence of multiple reactive sites—the amino group, the bromo substituent, and the tert-butyl ester—on this compound makes it an ideal candidate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to building molecular complexity.
A potential cascade sequence could be initiated by a metal-halogen exchange at the bromo position. The resulting organometallic intermediate could then undergo an intramolecular reaction with a suitably positioned electrophile, or it could participate in an intermolecular reaction followed by a subsequent transformation involving the amino or ester group. For example, a Parham cyclization, which involves an intramolecular nucleophilic attack of a lithiated arene, could be envisioned if an appropriate electrophilic side chain were present. wikipedia.org
Kinetic and Mechanistic Studies of Transformations
Understanding the kinetics and mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Lithium-halogen exchange, for instance, is known to be a very fast reaction, often proceeding at low temperatures. harvard.edu The mechanism is believed to involve the formation of an "ate-complex," which then proceeds to the exchanged products. harvard.edu
Kinetic studies can help elucidate the relative rates of competing reactions. For example, in a molecule with multiple potential reaction sites, kinetic data can inform the choice of reagents and conditions to favor a desired transformation. The rate of lithium-halogen exchange is influenced by the stability of the carbanion intermediate, following the order sp > sp² > sp³. wikipedia.org
Further mechanistic investigations, potentially employing computational methods and advanced spectroscopic techniques, would provide a deeper understanding of the transition states and intermediates involved in the transformations of this compound.
Computational and Theoretical Studies on Tert Butyl 5 Amino 2 Bromobenzoate
Quantum Chemical Investigations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reaction mechanisms. A typical DFT study of tert-butyl 5-amino-2-bromobenzoate would involve the following analyses.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a molecule like this compound, with its flexible tert-butyl and amino groups, multiple stable conformations (local minima on the potential energy surface) may exist.
A computational study on the related molecule, 2-amino-5-bromobenzoic acid, utilized DFT with the B3LYP functional and a 6-31G* basis set to explore its tautomeric forms and geometrical isomers. A similar approach for this compound would identify the most stable arrangement of its substituent groups, considering factors like steric hindrance from the bulky tert-butyl group and potential intramolecular hydrogen bonding involving the amino group.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene (B151609) Ring (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 - 1.91 | ||
| C-N | 1.38 - 1.40 | ||
| C=O | 1.21 - 1.23 | ||
| C-O | 1.35 - 1.37 | ||
| C-C (aromatic) | 1.38 - 1.41 | ||
| C-C-Br | 118 - 122 | ||
| C-C-N | 119 - 123 | ||
| O=C-O-C | 0 or 180 (for planarity) |
Note: This table provides typical ranges for the types of bonds and angles present in this compound, based on general chemical knowledge and data from analogous structures. Actual optimized values would require a specific DFT calculation.
Understanding the electronic structure of a molecule is key to predicting its reactivity. This analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylate group and the benzene ring.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Associated with the amino group and aromatic ring; region of electron donation. |
| LUMO | -1.0 to -2.0 | Associated with the ester group and aromatic ring; region of electron acceptance. |
| HOMO-LUMO Gap | 3.5 to 5.5 | Indicator of chemical reactivity and stability. |
Note: These are estimated energy ranges based on similar aromatic compounds. Precise values for this compound would need to be calculated.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with an experimentally obtained spectrum to confirm the molecule's structure and aid in the assignment of vibrational modes to specific bonds or functional groups.
Studies on related molecules like 2-bromobenzoic acid have shown excellent agreement between experimental spectra and those calculated using DFT (specifically the B3LYP/6-311++G(d,p) method), after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. A similar analysis for this compound would predict the characteristic vibrational modes for the N-H stretching of the amino group, the C=O stretching of the ester, the C-Br stretching, and the various vibrations of the benzene ring and the tert-butyl group.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | ~3500 | ~3480 |
| N-H Symmetric Stretch | ~3400 | ~3380 |
| C=O Stretch (Ester) | ~1750 | ~1730 |
| C-N Stretch | ~1300 | ~1280 |
| C-Br Stretch | ~650 | ~640 |
Note: Calculated frequencies are typically higher than experimental ones and are scaled for better comparison. The values presented are representative for these functional groups.
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. Fukui functions are another important tool, as they indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. By analyzing the Fukui functions, one could predict which atoms in this compound are most susceptible to reaction. For instance, the nitrogen of the amino group would be a likely site for electrophilic attack, while the carbonyl carbon would be a probable site for nucleophilic attack.
Mechanistic Probing through Computational Models
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the entire reaction pathway.
For any reaction involving this compound, such as its synthesis or subsequent modification, computational models can be used to locate the transition state—the highest energy point along the reaction coordinate. By characterizing the geometry and energy of the transition state, as well as the reactants and products, the activation energy for the reaction can be calculated. This information is crucial for understanding the reaction's feasibility and kinetics. For example, in a substitution reaction at the bromine-bearing carbon, computational modeling could help determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Solvent Effects on Electronic Structure and Reactivity
No dedicated studies were identified that computationally investigate the influence of different solvents on the electronic structure and reactivity of this compound. Research in this specific area, which would typically involve calculations of molecular orbitals, electronic density, and reactivity indices in various solvent environments, has not been published in the available scientific literature.
Advanced Theoretical Applications
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
There are no available research findings that utilize Time-Dependent Density Functional Theory (TD-DFT) to analyze the electronic transitions of this compound. Such studies would provide insights into the nature of its excited states and are crucial for understanding its photophysical properties.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)
No publications were found that present theoretical predictions of the spectroscopic properties, such as the UV-Vis absorption spectrum, for this compound. Consequently, there is no data to populate a table of predicted absorption wavelengths or oscillator strengths.
Molecular Dynamics Simulations for Conformational Landscapes
There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscapes of this compound. Such simulations would provide information on the molecule's flexibility, preferred conformations, and dynamic behavior.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 5-amino-2-bromobenzoate, and what key reaction conditions are required?
- Methodological Answer: A common approach involves sequential functionalization of the benzoate scaffold. First, the amino group is protected using tert-butyloxycarbonyl (Boc) anhydride in a basic medium (e.g., DMAP/THF) to prevent undesired side reactions. Bromination at the 2-position is then achieved via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (0–25°C). Final deprotection with trifluoroacetic acid (TFA) yields the target compound. Reaction progress should be monitored using TLC, and intermediates purified via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: High-resolution mass spectrometry (HRMS) or LC-MS should be used to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy is critical: ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (split patterns reflecting bromine’s deshielding effects). ¹³C NMR can validate the carbonyl (C=O) at ~165 ppm. Dynamic low-temperature NMR (e.g., at −40°C) may resolve rotational conformers caused by steric hindrance from the tert-butyl group .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Avoid exposure to moisture, as hydrolysis of the ester or Boc group may occur. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised. Degradation products (e.g., free benzoic acid derivatives) can be identified using comparative TLC against authentic standards .
Advanced Research Questions
Q. What factors influence the regioselectivity of bromination in tert-butyl-protected aminobenzoate derivatives?
- Methodological Answer: Regioselectivity is governed by electronic and steric effects. The amino group (electron-donating) directs bromination to the ortho and para positions, but steric bulk from the tert-butyl group can favor meta substitution. Competitive pathways can be analyzed using computational models (DFT) to map electron density and transition states. Experimentally, bromination at 0°C with slow reagent addition minimizes kinetic side products. Post-reaction, NOESY NMR can confirm substituent positions by correlating spatial proximity of protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
